molecular formula C24H40O6 B1239583 1beta-Hydroxycholic acid CAS No. 80875-94-1

1beta-Hydroxycholic acid

Cat. No.: B1239583
CAS No.: 80875-94-1
M. Wt: 424.6 g/mol
InChI Key: UYVVLXVBEQAATF-WAIVXGPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

, also known as 1b-hydroxycholate, belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

1. Regulation of Gene Transcription

1beta-Hydroxycholic acid plays a role in the regulation of gene transcription in the liver. Studies have shown that cytokines, like interleukin-1beta (IL-1beta), can inhibit the transcription of certain genes, such as the CYP8B1 gene, which is involved in bile acid synthesis. This process is mediated through a pathway involving the mitogen-activated protein kinase/JNK pathway and affects the DNA-binding ability of certain factors like HNF4alpha, which is crucial in the adaptive response to inflammatory cytokines and liver protection during cholestasis (Jahan & Chiang, 2005).

2. Diagnostic Applications

This compound has diagnostic applications, particularly in identifying congenital biliary atresia in newborns. Methods such as enzyme immunoassay and radioimmunoassay have been developed to measure the concentration of conjugated this compound in dried blood samples. Elevated levels of this compound in newborns can indicate congenital biliary atresia, distinguishing it from normal conditions (Ikegawa et al., 1993; Ikegawa et al., 1994).

3. Inflammatory and Immune Responses

This compound is involved in inflammatory and immune responses. Its levels and interactions with cytokines like IL-1beta play a significant role in various physiological processes, including inflammation, immune response, and possibly in conditions like schizophrenia, where an imbalance in certain cytokines and compounds like this compound has been observed (Liu et al., 2010).

4. Role in Metabolism and Excretion of Bile Acids

The metabolism and excretion of bile acids, an essential physiological process to avoid pathologic conditions such as cholestasis and liver damage, involve this compound. The nuclear receptors SXR/PXR, which serve as functional bile acid receptors, are activated by compounds like lithocholic acid, a derivative of this compound, leading to the induction of CYP3A enzymes which are crucial for bile acid hydroxylation and detoxification (Xie et al., 2001).

Properties

CAS No.

80875-94-1

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(4-7-21(29)30)15-5-6-16-22-17(11-20(28)24(15,16)3)23(2)13(9-18(22)26)8-14(25)10-19(23)27/h12-20,22,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14+,15-,16+,17+,18-,19-,20+,22+,23+,24-/m1/s1

InChI Key

UYVVLXVBEQAATF-WAIVXGPNSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C

physical_description

Solid

Synonyms

1,3,7,12-tetrahydroxycholanoic acid
1,3,7,12-THCA
1beta-hydroxycholic acid
CA-1beta-ol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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